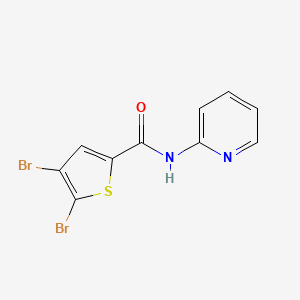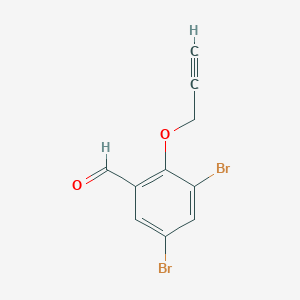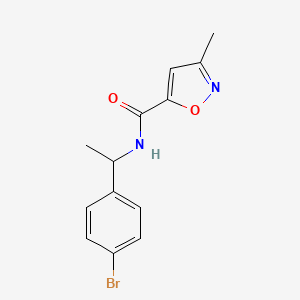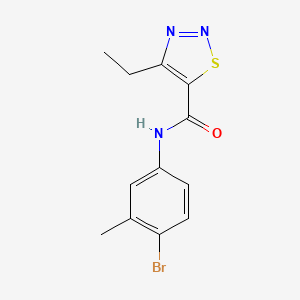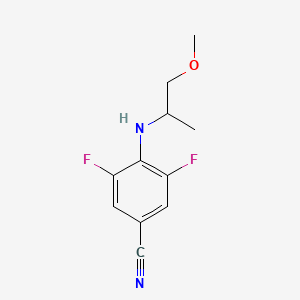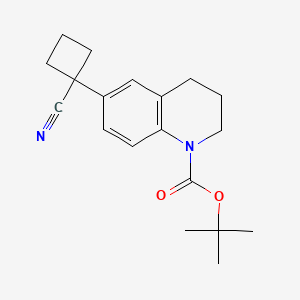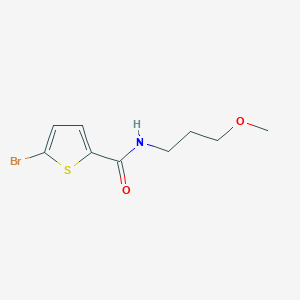
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable reducing agent, such as sodium borohydride, is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyrrolidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)propane: Similar structure but with a propane group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)butane: Similar structure but with a butane group instead of a methanol group.
Uniqueness
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
[(2S)-1-[(2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-2,4,6,11,15H,3,5,7-9H2/t11-/m0/s1 |
InChI-Schlüssel |
VEKCOKWUNDVROA-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


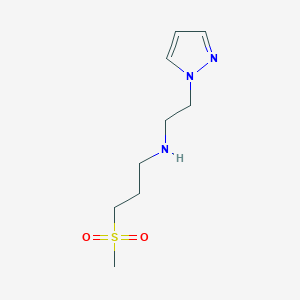

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
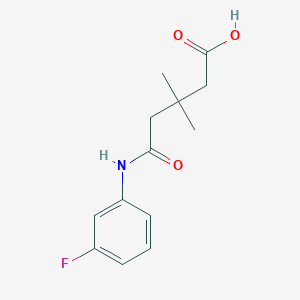
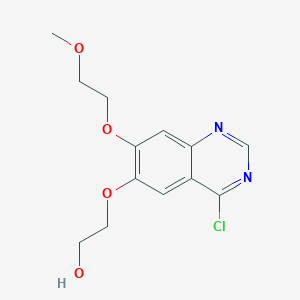
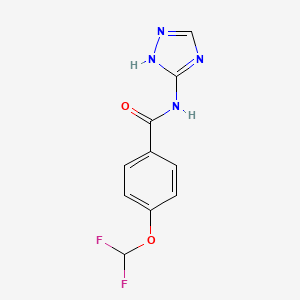
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
